![molecular formula C10H11FO3 B6290901 Methyl 6-fluoro-2-methoxy-3-methylbenzoate CAS No. 2113509-16-1](/img/structure/B6290901.png)
Methyl 6-fluoro-2-methoxy-3-methylbenzoate
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Overview
Description
“Methyl 6-fluoro-2-methoxy-3-methylbenzoate” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . The IUPAC name for this compound is "methyl 2-fluoro-6-methoxy-3-methylbenzoate" .
Molecular Structure Analysis
The InChI code for “Methyl 6-fluoro-2-methoxy-3-methylbenzoate” is1S/C10H11FO3/c1-6-4-5-7(13-2)8(9(6)11)10(12)14-3/h4-5H,1-3H3
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Scientific Research Applications
Fluorescent Probes Development
Fluorescent probes are crucial in chemical biology for the detection and study of biomoleculesMethyl 6-fluoro-2-methoxy-3-methylbenzoate could be used to develop new fluorescent probes that offer improved sensitivity and specificity for various applications in drug discovery and cell imaging .
Safety and Hazards
Mechanism of Action
- By inhibiting NE and DA reuptake, the compound increases their presence in the extraneuronal space, potentially affecting neuronal signaling .
- This increased neurotransmitter activity may improve attention, cognition, and other relevant functions .
- Dysregulation of these pathways is associated with conditions like ADHD and narcolepsy, which methylphenidate (a related compound) treats effectively .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
methyl 6-fluoro-2-methoxy-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6-4-5-7(11)8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJHSDCVUJCIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-2-methoxy-3-methylbenzoate |
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